molecular formula C19H21N5O2S B12402026 Antibacterial agent 118

Antibacterial agent 118

Cat. No.: B12402026
M. Wt: 383.5 g/mol
InChI Key: ZIYTWXQLGRWXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 118 involves the reaction of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. The process typically includes the use of reagents such as phosphorus oxychloride and methoxy cinnamic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 118 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antibacterial agent 118 has a wide range of scientific research applications:

Comparison with Similar Compounds

    Isoniazid: Another antimycobacterial agent used in tuberculosis treatment.

    Rifampicin: A broad-spectrum antibiotic effective against various bacterial infections.

    Ethambutol: Used in combination therapy for tuberculosis.

Comparison: Antibacterial agent 118 is unique due to its specific inhibition of mycobacterial methionine aminopeptidase 1, which is not a common target for other antimycobacterial agents . This specificity may reduce the likelihood of cross-resistance with other antibiotics, making it a valuable addition to the arsenal against drug-resistant tuberculosis .

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25)

InChI Key

ZIYTWXQLGRWXCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5

Origin of Product

United States

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